2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₃₁N₃O₄
- Molecular Weight: 345.46 g/mol
The synthesis of this compound involves a multicomponent reaction that integrates diethylamine and various phenolic derivatives. Recent studies have demonstrated efficient synthetic pathways that yield high purity and good yields of the target compound, often exceeding 70% under optimized conditions .
Antioxidant Properties
One of the notable biological activities of this compound is its antioxidant potential . Research indicates that derivatives of dihydrochromeno-pyrrole structures exhibit significant free radical scavenging activity. This activity is crucial for mitigating oxidative stress-related diseases .
Antiviral Activity
Preliminary studies suggest that compounds similar to this compound may inhibit viral replication. For instance, pyrrole derivatives have shown effectiveness against the main protease of SARS-CoV-2, indicating potential applications in antiviral therapies .
Enzyme Modulation
The compound has been reported to act as a glucokinase activator , which plays a crucial role in glucose metabolism. This property suggests its potential utility in managing diabetes by enhancing insulin sensitivity and glucose uptake in tissues .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various chromeno-pyrrole derivatives using DPPH and ABTS assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid. The IC₅₀ value was determined to be around 25 µM, showcasing its potency in antioxidant applications .
Study 2: Antiviral Testing
In vitro assays conducted on human cell lines demonstrated that the compound inhibited viral replication by up to 70% at concentrations of 10 µM. This activity was attributed to its interaction with viral proteins essential for replication. Further investigations are necessary to elucidate the precise mechanisms involved .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-1-(2,3-dimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-5-26(6-2)14-15-27-21(17-11-9-13-19(30-3)23(17)31-4)20-22(28)16-10-7-8-12-18(16)32-24(20)25(27)29/h7-13,21H,5-6,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPGBUWEXDLINY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.